

commercial availability and purity of 4-Iodo-1-tritylimidazole

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Compound of Interest

Compound Name: 4-Iodo-1-tritylimidazole

Cat. No.: B030481

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An In-depth Technical Guide to **4-Iodo-1-tritylimidazole**: Commercial Availability, Purity, and Synthetic Methodologies

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **4-Iodo-1-tritylimidazole** (CAS No: 96797-15-8).^{[1][2]} It details the compound's commercial availability, purity specifications from various suppliers, and provides in-depth experimental protocols for its synthesis and purification.

Commercial Availability and Purity

4-Iodo-1-tritylimidazole is a commercially available compound utilized in organic synthesis.^[3] It is offered by several chemical suppliers with purities generally ranging from 95% to over 98%. The following tables summarize the availability and specifications from a selection of vendors.

Table 1: Commercial Suppliers of **4-Iodo-1-tritylimidazole**

Supplier	Product Number	Purity	Available Quantities
AChemBlock	-	95%	-
Apollo Scientific	OR10515	98%	5g, 25g, 100g
Synblock	AB11334	>98%	-
TCI America	I0890	>98.0% (HPLC)	1g, 5g
Thermo Scientific	459200010, 459200050	98%	1g, 5g

Data compiled from supplier websites. Please verify current availability and pricing with the respective suppliers.

Table 2: Physicochemical Properties

Property	Value
Molecular Formula	C22H17IN2[2]
Molecular Weight	436.29 g/mol [2]
Melting Point	222°C to 229°C[4]
Appearance	White to off-white powder or solid[4]
CAS Number	96797-15-8[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **4-Iodo-1-tritylimidazole** are crucial for its effective use in research and development.

Synthesis of 4-Iodo-1-tritylimidazole

A common method for the synthesis of **4-Iodo-1-tritylimidazole** involves the reaction of 4-iodo-1H-imidazole with trityl chloride.[5]

Materials:

- 4-Iodo-1H-imidazole (1.0 eq)
- Trityl chloride (TrCl) (1.1 eq)[5]
- Triethylamine (Et₃N) (1.2 eq)[5]
- Dichloromethane (DCM), anhydrous[5]

Procedure:

- Dissolve 4-iodo-1H-imidazole in anhydrous DCM.[5]
- Add triethylamine to the solution and stir for 5 minutes at room temperature.[5]
- Add trityl chloride portion-wise to the stirring solution.[5]
- Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[5]
- Upon completion, quench the reaction with water and extract the aqueous layer with DCM three times.[5]
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-iodo-1-(trityl)-1H-imidazole.[5]

Purification by Column Chromatography

Purification of the crude product is essential to achieve the desired purity for subsequent applications.

Stationary Phase:

- Silica gel (230-400 mesh)[6]

Sample Preparation:

- Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. If the product is insoluble, it can be adsorbed onto a small amount of silica gel.[6]

Elution:

- A gradient elution is typically used, starting with a non-polar mobile phase and gradually increasing the polarity. A common gradient starts with hexane and gradually increases the proportion of ethyl acetate.[5]

Role in Drug Discovery and Development

While **4-Iodo-1-tritylimidazole** may not be a final active pharmaceutical ingredient, it is a critical intermediate in the synthesis of a wide range of biologically active molecules. The imidazole scaffold is a "privileged structure" in medicinal chemistry, and the iodine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[7] Derivatives of iodo-imidazoles have been explored for various pharmacological activities, including as anticancer and antifungal agents. [7][8][9]

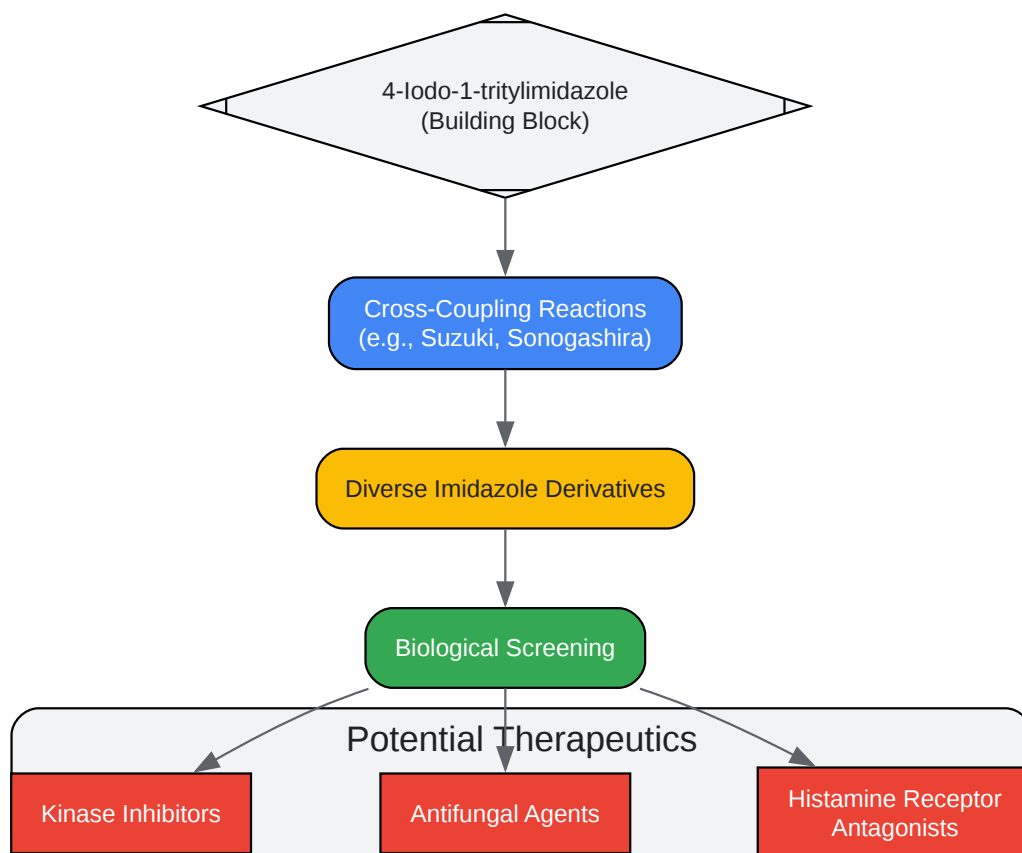
Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **4-Iodo-1-tritylimidazole** and its conceptual role in the development of therapeutics.



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Caption: Synthetic workflow for **4-Iodo-1-tritylimidazole**.



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Caption: Role of **4-Iodo-1-tritylimidazole** in drug discovery.

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